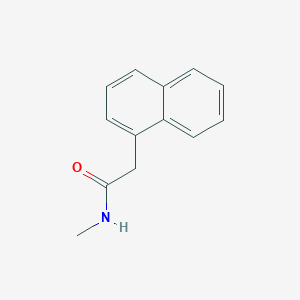

Naphthaleneacet-amide methyl-ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-14-13(15)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGJUAYXRYWLTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of Naphthaleneacetamide methyl-ester

An In-depth Technical Guide on the Synthesis and Characterization of Methyl 2-(naphthalen-1-yl)acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive technical overview of the synthesis and characterization of Methyl 2-(naphthalen-1-yl)acetate (also known as Methyl 1-naphthaleneacetate). While the term "Naphthaleneacetamide methyl-ester" can be ambiguous, this guide focuses on the methyl ester of 1-Naphthaleneacetic acid, a compound of significant interest due to its relation to the synthetic auxin family of plant hormones.[1][2] It serves as a valuable intermediate in various chemical syntheses.[3] This guide details a standard laboratory procedure for its synthesis via Fischer esterification, followed by a thorough characterization protocol using modern analytical techniques.

Synthesis of Methyl 2-(naphthalen-1-yl)acetate

The synthesis is achieved through the Fischer esterification of 1-Naphthaleneacetic acid with methanol, using a strong acid catalyst, typically sulfuric acid. This method is a reliable and fundamental organic transformation for producing esters.

Overall Reaction

1-Naphthaleneacetic Acid + Methanol ⇌ Methyl 2-(naphthalen-1-yl)acetate + Water

Experimental Protocol: Fischer Esterification

Materials:

-

1-Naphthaleneacetic acid (NAA)

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether or Ethyl acetate

-

Deionized Water

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Glassware for filtration

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Naphthaleneacetic acid (e.g., 5.0 g, 26.8 mmol) in anhydrous methanol (e.g., 50 mL).

-

Slowly add concentrated sulfuric acid (e.g., 1 mL) to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) using a heating mantle. Maintain reflux for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the bulk of the methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate (e.g., 50 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) until effervescence ceases, and finally with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

If necessary, purify the product further using silica gel column chromatography.

Synthesis Data

| Parameter | Value | Reference |

| Starting Material | 1-Naphthaleneacetic acid | [1] |

| Reagent | Methanol | |

| Catalyst | Sulfuric Acid | [4] |

| Typical Yield | >90% | [5] |

| Product Name | Methyl 2-(naphthalen-1-yl)acetate | [6] |

| CAS Number | 2876-78-0 | [6] |

| Molecular Formula | C₁₃H₁₂O₂ | [6] |

| Molecular Weight | 200.23 g/mol | [6][7] |

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the Fischer esterification synthesis of the target compound.

Characterization of Methyl 2-(naphthalen-1-yl)acetate

Following synthesis and purification, the identity and purity of the product are confirmed using various spectroscopic and physical methods.

Physical Properties

| Property | Value | Reference |

| Appearance | Solid / Oil | [8] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| IUPAC Name | methyl 2-(naphthalen-1-yl)acetate | [6] |

Spectroscopic Analysis

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Protocol: A sample of the purified product (~5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.6 mL) and transferred to an NMR tube. The spectrum is recorded on a 400 MHz or 500 MHz spectrometer.

-

Expected Data: The spectrum should show characteristic signals for the naphthalene ring protons and the methylene and methyl protons of the acetate group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| ~7.95 | Doublet | 1H | Aromatic H | [9] |

| ~7.79 | Doublet | 1H | Aromatic H | [9] |

| ~7.72 | Doublet | 1H | Aromatic H | [9] |

| ~7.47 | Multiplet | 2H | Aromatic H | [9] |

| ~7.36 | Triplet | 1H | Aromatic H | [9] |

| ~7.34 | Triplet | 1H | Aromatic H | [9] |

| ~4.00 | Singlet | 2H | -CH₂- | [9] |

| ~3.59 | Singlet | 3H | -OCH₃ | [9] |

2. Mass Spectrometry (MS)

-

Protocol: The sample is analyzed using a mass spectrometer, typically with Electron Ionization (EI) as the source. The resulting mass spectrum reveals the molecular ion peak and characteristic fragmentation patterns.

-

Expected Data:

| m/z | Interpretation | Reference |

| 200 | [M]⁺ Molecular Ion | [9][10] |

| 141 | [M - COOCH₃]⁺ (Tropylium-like cation) | [9] |

| 115 | [Naphthalene fragment]⁺ | [9] |

3. Infrared (IR) Spectroscopy

-

Protocol: An IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid).

-

Expected Data: The spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3050 | C-H | Aromatic C-H stretch |

| ~2950 | C-H | Aliphatic C-H stretch (from -CH₂- and -CH₃) |

| ~1735 | C=O | Ester carbonyl stretch |

| ~1600, ~1450 | C=C | Aromatic C=C ring stretch |

| ~1200 | C-O | Ester C-O stretch |

Characterization Workflow Diagram

Caption: A logical flow diagram for the purification and characterization of the final product.

References

- 1. 1-Naphthaleneacetic acid | 86-87-3 [chemicalbook.com]

- 2. 1-Naphthaleneacetamide - Wikipedia [en.wikipedia.org]

- 3. cymitquimica.com [cymitquimica.com]

- 4. alpha-Methyl-1-naphthaleneacetic acid | 3117-51-9 | Benchchem [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. 1-Naphthaleneacetic acid, methyl ester [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. 2-Methyl-1-naphthyl acetate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. Methyl naphthalene-1-acetate(2876-78-0) 1H NMR spectrum [chemicalbook.com]

- 10. 1-Naphthaleneacetic acid, methyl ester [webbook.nist.gov]

An In-depth Technical Guide on the Mechanism of Action of Naphthaleneacetamide Methyl-ester in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthaleneacetamide methyl-ester (NAM) is a synthetic organic compound with potential biological activities. This technical guide provides a comprehensive overview of its presumed mechanism of action, primarily as a prodrug of 1-naphthaleneacetic acid (NAA), a well-characterized synthetic auxin. The document elucidates the molecular interactions and signaling pathways modulated by NAA in both plant and mammalian systems. In plants, NAA governs growth and development by hijacking the auxin signaling pathway through the TIR1/AFB co-receptor complex. In mammalian cells, NAA has been shown to exhibit anti-apoptotic effects by upregulating Angiopoietin-like 4 (ANGPTL4). This guide also explores other potential, less characterized activities of naphthalene derivatives, such as cyclooxygenase (COX) inhibition and genotoxicity. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development.

Introduction: The Prodrug Concept of Naphthaleneacetamide Methyl-ester

Naphthaleneacetamide methyl-ester is structurally related to the synthetic auxin, 1-naphthaleneacetic acid (NAA). It is hypothesized that in biological systems, the ester group of NAM undergoes hydrolysis to yield the biologically active NAA. This conversion suggests that NAM functions as a prodrug, potentially offering advantages in terms of solubility, permeability, and controlled release of the active compound. Evidence for the hydrolysis of the methyl ester of naphthaleneacetic acid has been observed in biological contexts, such as during the storage of treated potatoes[1]. The biological effects of NAM are therefore largely attributable to the downstream actions of NAA.

Mechanism of Action in Plant Systems: Auxin Signaling Pathway

The primary and most well-understood mechanism of action of NAA in plants is its role as a potent mimic of the natural plant hormone indole-3-acetic acid (IAA). NAA exerts its effects by modulating the canonical auxin signaling pathway, which is central to virtually all aspects of plant growth and development.

The TIR1/AFB Co-Receptor Complex

The core of auxin perception lies in a co-receptor system composed of the TRANSPORT INHIBITOR RESPONSE1 (TIR1)/AUXIN-SIGNALING F-BOX (AFB) proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors[2][3]. Auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and an Aux/IAA protein[4]. This binding event leads to the polyubiquitination of the Aux/IAA protein by the SCFTIR1/AFB E3 ubiquitin ligase complex and its subsequent degradation by the 26S proteasome[2].

Derepression of Auxin Response Factors (ARFs)

The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), a family of transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes[2]. The release of ARFs from inhibition allows for the transcriptional regulation of a wide array of genes involved in cell division, expansion, and differentiation, thereby mediating the physiological effects of auxin.

Signaling Pathway Diagram

Quantitative Data

The binding affinity of auxin to the TIR1-Aux/IAA co-receptor complex varies depending on the specific combination of proteins. In vitro binding assays using radiolabeled IAA have determined dissociation constants (KD) for various TIR1-Aux/IAA pairs.

| TIR1-Aux/IAA Pair | Dissociation Constant (KD) for IAA |

| TIR1-IAA14 | ~10 nM |

| TIR1-IAA7 | ~10 nM |

| TIR1-IAA17 | ~30 nM |

| TIR1-IAA1 | 17 - 45 nM |

| TIR1-IAA3 | 17 - 45 nM |

| TIR1-IAA28 | ~75 nM |

| Data from in vitro binding assays[5]. |

Experimental Protocols

2.5.1. Auxin Binding Assay (In Vitro)

This protocol is adapted from established methods for determining the binding affinity of auxins to the TIR1-Aux/IAA co-receptor complex.

-

Protein Expression and Purification:

-

Co-express a tagged version of TIR1 with ASK1 in an appropriate expression system (e.g., insect cells)[5].

-

Purify the TIR1-ASK1 complex using affinity chromatography.

-

Express and purify the full-length Aux/IAA protein of interest.

-

-

Binding Reaction:

-

Incubate the purified TIR1-ASK1 complex with a constant concentration of radiolabeled auxin (e.g., [3H]-IAA) and varying concentrations of the purified Aux/IAA protein[5].

-

Alternatively, use a competitive binding assay with a constant concentration of the TIR1-ASK1-Aux/IAA complex and varying concentrations of unlabeled auxin.

-

-

Separation of Bound and Free Ligand:

-

Use a method to separate the protein-bound auxin from the free auxin, such as size-exclusion chromatography or a filter-binding assay.

-

-

Quantification and Data Analysis:

-

Quantify the amount of bound radiolabel using liquid scintillation counting.

-

Calculate the dissociation constant (KD) by fitting the binding data to a saturation binding curve using appropriate software.

-

2.5.2. Auxin Quantification in Plant Tissues (GC-MS/MS)

This protocol provides a high-throughput method for the quantification of endogenous auxins like NAA.

-

Sample Preparation:

-

Extraction and Purification:

-

Perform solid-phase extraction (SPE) to purify the auxin analytes from the crude extract[6].

-

-

Derivatization:

-

Derivatize the purified auxins to enhance their volatility and improve their chromatographic properties for GC-MS analysis[6].

-

-

GC-MS/MS Analysis:

-

Analyze the derivatized samples using a gas chromatograph coupled to a triple-quadrupole mass spectrometer (GC-MS/MS) operating in selected reaction monitoring (SRM) mode[6].

-

-

Data Analysis:

-

Quantify the amount of NAA by comparing the peak area of the endogenous compound to that of the stable-isotope labeled internal standard.

-

Mechanism of Action in Mammalian Systems: Anti-Apoptotic Effects

While plants possess the well-defined TIR1/AFB auxin receptors, these are absent in mammalian cells. However, studies have revealed that NAA can exert biological effects in mammalian systems, notably by inhibiting apoptosis.

Upregulation of Angiopoietin-like 4 (ANGPTL4)

Research has demonstrated that NAA can significantly increase the yield of in vitro cultured human cells by rescuing them from cell death[8][9]. This anti-apoptotic effect is mediated through the upregulation of the Angiopoietin-like 4 (ANGPTL4) gene[8]. Knockout studies have confirmed that ANGPTL4 is required for the NAA-mediated anti-apoptotic response[8].

ANGPTL4 Signaling Pathway

ANGPTL4 is a secreted protein that can act as a signaling molecule. Its anti-apoptotic effects are mediated through interactions with cell surface receptors and the activation of downstream signaling cascades.

-

Integrin Interaction: ANGPTL4 has been shown to interact with integrins, leading to the activation of focal adhesion kinase (FAK)[10].

-

PI3K/Akt and ERK1/2 Pathways: The activation of the FAK complex can subsequently stimulate the PI3K/Akt and ERK1/2 signaling pathways[10]. Both of these pathways are well-known for their roles in promoting cell survival and inhibiting apoptosis.

-

Inhibition of the Mitochondrial Apoptosis Pathway: ANGPTL4 has been shown to inhibit the mitochondrial pathway of apoptosis by increasing the Bcl-2/Bax ratio, reducing the release of cytochrome C, and decreasing the activation of caspase-3[10].

Signaling Pathway Diagram

Experimental Protocols

3.4.1. Apoptosis Assay by Flow Cytometry (Annexin V Staining)

This protocol is a standard method for detecting apoptosis in cell cultures.

-

Cell Culture and Treatment:

-

Culture human cell lines (e.g., HEK293T, HeLa) in appropriate media.

-

Treat cells with varying concentrations of NAA for 24-48 hours. Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye such as Propidium Iodide (PI)[11].

-

Incubate at room temperature in the dark for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Live cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be Annexin V positive and PI negative.

-

Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

-

Compare the percentage of apoptotic cells in the NAA-treated groups to the control group.

-

Other Potential Biological Activities of Naphthalene Derivatives

While the primary mechanisms of action of NAA are related to auxin signaling and anti-apoptosis, other naphthalene derivatives have been investigated for different biological activities. It is plausible that NAM or its metabolites could exhibit similar properties, although this requires further investigation.

Cyclooxygenase (COX) Inhibition

Some naphthalene derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway[12][13]. For instance, certain naphthalene-methylsulfonamido and naphthalene-methylsulfonyl compounds have shown inhibitory activity against both COX-1 and COX-2[12].

4.1.1. Quantitative Data

| Compound | Concentration | % Inhibition of COX-1 | % Inhibition of COX-2 |

| Compound 4 | 10 µM | 50% | 65% |

| Compound 6b** | 10 µM | 87% | 29% |

| A naphthalene-methylsulfonyl derivative. | |||

| **A naphthalene-methylsulfonamido derivative. | |||

| Data from a study on novel naphthalene derivatives[12]. |

4.1.2. Experimental Protocol: TLC-Based COX-2 Inhibition Assay

This is a screening method for identifying COX-2 inhibitors.

-

Sample Application:

-

Spot the test compounds onto a silica gel TLC plate.

-

-

Enzyme Reaction:

-

Visualization:

-

The enzymatic reaction will produce a colored background on the TLC plate.

-

Inhibitors will appear as clear or white spots against the colored background[14].

-

Genotoxicity

The genotoxic potential of naphthalene and its derivatives is a subject of ongoing research. While naphthalene itself has not been found to be mutagenic in bacterial assays, some studies have reported clastogenicity (the ability to induce chromosomal damage) in mammalian cell lines in vitro. It is important to note that the genotoxicity of NAM specifically has not been reported.

4.2.1. Experimental Protocols: Genotoxicity Testing

Standard guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), should be followed for genotoxicity testing.

-

Ames Test (Bacterial Reverse Mutation Assay - OECD 471): To assess point mutations.

-

In Vitro Mammalian Chromosomal Aberration Test (OECD 473): To evaluate clastogenicity.

-

In Vitro Mammalian Cell Micronucleus Test (OECD 487): To detect both clastogens and aneugens.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): To assess genotoxicity in a whole animal system.

Conclusion

The mechanism of action of Naphthaleneacetamide methyl-ester in biological systems is best understood through its role as a prodrug for 1-naphthaleneacetic acid. In plants, NAA functions as a potent synthetic auxin, modulating gene expression through the TIR1/AFB signaling pathway. In mammalian cells, NAA exhibits a distinct, anti-apoptotic activity by upregulating ANGPTL4 and activating pro-survival signaling cascades. While other naphthalene derivatives have shown potential as COX inhibitors, and the genotoxicity of such compounds is an area of interest, these activities have not been directly attributed to NAM. This guide provides a foundational understanding of the likely biological effects of NAM and offers detailed experimental approaches for its further investigation. Future research should focus on the pharmacokinetic profile of NAM to confirm its conversion to NAA in vivo and to directly assess its potential for the other discussed biological activities.

References

- 1. 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Angiopoietin-Like 4 Confers Resistance to Hypoxia/Serum Deprivation-Induced Apoptosis through PI3K/Akt and ERK1/2 Signaling Pathways in Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and cycloxygenase inhibitory properties of new naphthalene-methylsulfonamido, naphthalene-methylsulfonyl and tetrahydronaphthalen-methylsulfonamido compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

Spectroscopic data (NMR, IR, MS) of Naphthaleneacetamide methyl-ester

A Comprehensive Spectroscopic Guide to Methyl 2-(1-Naphthyl)acetate

This technical guide provides a detailed overview of the spectroscopic data for methyl 2-(1-naphthyl)acetate, also known as naphthaleneacetamide methyl-ester (CAS 2876-78-0). The information is intended for researchers, scientists, and professionals in the field of drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for methyl 2-(1-naphthyl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.949 | d | 1H | Ar-H |

| 7.790 | d | 1H | Ar-H |

| 7.722 | d | 1H | Ar-H |

| 7.473 | t | 1H | Ar-H |

| 7.426 | t | 1H | Ar-H |

| 7.36 | m | 1H | Ar-H |

| 7.34 | m | 1H | Ar-H |

| 4.002 | s | 2H | -CH₂- |

| 3.590 | s | 3H | -OCH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 172.1 | C=O |

| 133.9 | Ar-C |

| 131.7 | Ar-C |

| 128.7 | Ar-CH |

| 128.0 | Ar-CH |

| 127.6 | Ar-CH |

| 126.2 | Ar-CH |

| 125.7 | Ar-CH |

| 125.5 | Ar-CH |

| 123.7 | Ar-CH |

| 52.1 | -OCH₃ |

| 39.4 | -CH₂- |

Note: Specific ¹³C NMR peak assignments can vary slightly based on the reference and solvent.

Infrared (IR) Spectroscopy[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1735 | Strong | C=O Carbonyl Stretch (Ester) |

| ~1600, ~1500 | Medium-Weak | Aromatic C=C Bending |

| ~1200 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 200.23 | Base Peak | [M]⁺ (Molecular Ion) |

| 141.1 | High | [M - COOCH₃]⁺ |

| 115.1 | Medium | [Naphthyl]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of methyl 2-(1-naphthyl)acetate (approximately 5-10 mg) is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all proton signals.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like methyl 2-(1-naphthyl)acetate, the sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet holder) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for a solid sample or through a gas chromatograph (GC-MS) for a volatile sample.

-

Ionization: Electron ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of methyl 2-(1-naphthyl)acetate.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Solubility and Stability of Naphthaleneacetamide Methyl-Ester

Disclaimer: Publicly available data specifically for Naphthaleneacetamide methyl-ester is limited. This guide synthesizes information on the closely related parent compound, 1-Naphthaleneacetamide (NAAm), and general principles of ester stability to provide a comprehensive overview for researchers, scientists, and drug development professionals. The experimental protocols provided are generalized methodologies applicable for determining the solubility and stability of aromatic amides and esters.

Introduction

Naphthaleneacetamide methyl-ester, a derivative of the synthetic auxin 1-Naphthaleneacetamide, is a compound of interest in agricultural and pharmaceutical research. Understanding its physicochemical properties, particularly solubility and stability, is fundamental for developing effective formulations, ensuring accurate analytical measurements, and predicting its environmental fate. This guide provides a detailed examination of its expected solubility in various solvents and its stability under different environmental conditions, supported by standardized experimental protocols.

Solubility Profile

Based on the behavior of related compounds, Naphthaleneacetamide methyl-ester is expected to be nearly insoluble in water. Its solubility is anticipated to be significant in common laboratory organic solvents.

Table 1: Expected and Known Solubility of Naphthaleneacetamide Derivatives

| Solvent | Compound | Solubility | Reference |

| Water | 1-Naphthaleneacetamide | Nearly Insoluble | [1] |

| Dichloromethane (DCM) | 1-Naphthaleneacetamide | Soluble | [1] |

| Toluene | 1-Naphthaleneacetamide | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | 1-Naphthaleneacetamide | Soluble | [1] |

| N-Methyl-2-pyrrolidone (NMP) | 1-Naphthaleneacetamide | Soluble | [1] |

| Methanol | 1-Naphthaleneacetic acid | Soluble | [2] |

| Ethanol | 1-Naphthaleneacetic acid | Slightly Soluble | [2][3] |

| Acetone | 1-Naphthaleneacetic acid | Very Soluble | [2][3] |

| Chloroform | 1-Naphthaleneacetic acid | Very Soluble | [3] |

Note: The data for 1-Naphthaleneacetic acid is included to provide a broader context for the solubility of naphthalene-based compounds.

Stability Profile

The stability of Naphthaleneacetamide methyl-ester is crucial for its storage, handling, and application. The primary degradation pathway for esters is hydrolysis, which can be catalyzed by acids or bases.

-

Hydrolysis: The ester group is susceptible to hydrolysis, which would yield 1-naphthaleneacetic acid and methanol. This reaction is typically slow at neutral pH but is accelerated under acidic or, more significantly, alkaline conditions. The alkaline hydrolysis of esters is known to follow second-order kinetics.[4]

-

Photodegradation: Naphthalene derivatives can undergo degradation upon exposure to ultraviolet (UV) light. For instance, 1-naphthaleneacetic acid has shown evidence of UV degradation.[3] It is plausible that Naphthaleneacetamide methyl-ester would also exhibit sensitivity to light.

-

Thermal Stability: Many organic esters possess good thermal stability. However, high temperatures, especially in the presence of catalysts (acid, base, or enzymes), can accelerate degradation.

-

Oxidative Stability: While the naphthalene ring is relatively stable, the acetyl group could be susceptible to oxidation under harsh conditions.

Experimental Protocols

Detailed and standardized protocols are essential for accurately determining the solubility and stability of a compound.

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of Naphthaleneacetamide methyl-ester to a known volume of the selected solvent in a sealed, screw-cap vial or flask.

-

Equilibration: Agitate the mixture at a constant, controlled temperature using a mechanical shaker or orbital incubator. The agitation should be sufficient to ensure thorough mixing but not so vigorous as to cause emulsification. A typical equilibration time is 24 to 72 hours.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. If necessary, centrifuge the samples at a high speed to ensure complete separation of the undissolved solid from the saturated solution.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot gravimetrically or volumetrically with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5][6]

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

Forced degradation studies are used to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.

-

Stock Solution Preparation: Prepare a stock solution of Naphthaleneacetamide methyl-ester in a suitable non-reactive solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions: Expose aliquots of the stock solution to various stress conditions:

-

Acidic Hydrolysis: Add hydrochloric acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60-80 °C).

-

Basic Hydrolysis: Add sodium hydroxide (e.g., 0.1 M NaOH) and maintain at room temperature or slightly elevated temperature.[4]

-

Oxidative Degradation: Add hydrogen peroxide (e.g., 3-30% H₂O₂) and keep at room temperature.

-

Thermal Degradation: Heat the solution at a high temperature (e.g., 80-100 °C).

-

Photodegradation: Expose the solution to a controlled source of UV light in a photostability chamber.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: At each time point, neutralize the acidic and basic samples before analysis. Dilute all samples as needed.

-

Analysis: Analyze the samples using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS) to separate and identify the parent compound and any degradation products.

-

Data Evaluation: Determine the percentage of degradation of Naphthaleneacetamide methyl-ester and identify the major degradation products by comparing their retention times, UV spectra, and mass spectra to those of the parent compound and potential known degradants.

Visualizations

The following diagrams illustrate the logical workflow for the experimental protocols described above.

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: Logical flow of a forced degradation study for stability assessment.

References

An In-depth Technical Guide on the Discovery and History of Naphthalene-Based Auxins

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of naphthalene-based synthetic auxins, a class of plant growth regulators critical to agriculture and research. While the initial query specified "Naphthaleneacetamide methyl-ester," a compound with limited documentation, this paper focuses on the closely related and extensively studied parent compounds: 1-Naphthaleneacetic acid (NAA), its derivative 1-Naphthaleneacetamide (NAAm), and the corresponding methyl ester of NAA (NAA-Me). We delve into the historical context of their discovery, detail their synthesis through various experimental protocols, and present their biological activities in a comparative format. Furthermore, this guide illustrates the fundamental auxin signaling pathway through which these synthetic molecules exert their effects, providing clear diagrams and structured data for an audience of researchers, scientists, and professionals in drug development.

Introduction: The Quest for Synthetic Plant Growth Regulators

The study of plant hormones, or phytohormones, has been a cornerstone of botanical science for over a century. Among these, auxins are paramount, governing cellular division, elongation, and differentiation, thereby influencing nearly every aspect of plant growth and development. The discovery of the primary natural auxin, Indole-3-acetic acid (IAA), in the early 20th century revolutionized our understanding of plant physiology. However, the inherent instability of IAA, which is susceptible to degradation by light and enzymes, spurred a search for more robust synthetic analogues.[1]

This pursuit led to the development of several classes of synthetic auxins, with the naphthalene derivatives emerging as a particularly potent and versatile group. This whitepaper will explore the key members of this family: 1-Naphthaleneacetic acid (NAA), 1-Naphthaleneacetamide (NAAm), and 1-Naphthaleneacetic acid methyl ester (NAA-Me). We will trace their historical development, from initial synthesis to their widespread application in agriculture and research, and provide a detailed examination of their chemical and biological properties.

Discovery and History of Naphthalene-Based Auxins

The journey of naphthalene-based auxins begins in the early to mid-20th century, a period of fervent discovery in the field of plant growth substances.

1-Naphthaleneacetic Acid (NAA): A Pioneering Synthetic Auxin

The synthesis of a compound with a chemical structure similar to natural auxins was a significant breakthrough. In 1939, a patent was filed detailing an improved process for the synthesis of 1-naphthaleneacetic acid, highlighting its role as a plant hormone.[2] This process involved the reaction of naphthalene with formaldehyde, hydrochloric acid, and sulfuric acid to produce 1-naphthylmethyl chloride, which was then converted to the nitrile and subsequently hydrolyzed to NAA.[2] This method yielded a purer form of NAA with a higher melting point than previously achieved.[2]

1-Naphthaleneacetamide (NAAm): An Amide Derivative

1-Naphthaleneacetamide (NAAm) is a primary carboxamide and a member of the naphthalene class of compounds.[3][4] It is recognized as a synthetic auxin and is used in agriculture to promote the growth of fruits, for rooting cuttings, and as a fruit thinning agent.[3][4] While the exact date of its first synthesis is not as prominently documented as that of NAA, it is a well-established plant growth regulator found in commercial products like Rootone.[5]

1-Naphthaleneacetic Acid Methyl Ester (NAA-Me): The Ester Form

The methyl ester of 1-naphthaleneacetic acid is another important derivative. Esterification of NAA is a standard chemical transformation.[6] A documented synthesis method involves the reaction of alphachloromethylnaphthalene with carbon monoxide in the presence of a sodium methylate solution in methanol and catalysts.[7]

Comparative Biological Activity

NAA, NAAm, and NAA-Me all exhibit auxin-like activity, but with differences in potency and application. Their primary mode of action is to mimic natural auxins, thereby influencing gene expression and promoting cell growth and differentiation.

| Compound | Common Applications | Optimal Concentration (for rooting) | Key Characteristics |

| 1-Naphthaleneacetic Acid (NAA) | Rooting of cuttings, fruit thinning, preventing premature fruit drop, tissue culture.[8] | 20-100 µg/mL[8] | More stable than natural auxin (IAA).[1] Can be toxic to plants at high concentrations.[8] |

| 1-Naphthaleneacetamide (NAAm) | Rooting hormone, fruit thinning agent.[3][4][5] | Not specified in reviewed literature | A synthetic auxin that acts as a rooting hormone.[5] |

| 1-Naphthaleneacetic Acid Methyl Ester (NAA-Me) | Plant growth regulator. | Not specified in reviewed literature | Hydrolysis of the methyl ester to the active NAA form can occur in plant tissues. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of NAA, NAAm, and NAA-Me based on published procedures.

Synthesis of 1-Naphthaleneacetic Acid (NAA)

A common industrial method for synthesizing NAA is through the condensation reaction of naphthalene and chloroacetic acid.[9]

Procedure:

-

In a suitable reactor, charge naphthalene and chloroacetic acid.

-

Add a catalyst, such as potassium chloride or aluminum powder.[9]

-

Heat the mixture. A study found that an optimal yield was achieved by controlling the temperature to reach 200°C after ten hours and 218°C after twenty hours.[10]

-

After the reaction, recover unreacted naphthalene by distillation.[10]

-

Extract the residue with a hot sodium hydroxide solution, then cool and filter.[10]

-

Acidify the filtrate with hydrochloric acid to precipitate the crude 1-naphthaleneacetic acid.[10]

-

The crude product can be purified by recrystallization from water.[10]

Synthesis of 1-Naphthaleneacetamide (NAAm)

A general procedure for the synthesis of 1-naphthaleneacetamide involves the conversion of 1-naphthaleneacetic acid to its acid chloride, followed by amidation.[4]

Procedure:

-

Dissolve 1-naphthaleneacetic acid in dichloromethane.

-

Add a catalytic amount of DMF, followed by the slow, dropwise addition of oxalyl chloride.

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Concentrate the solution under vacuum to obtain the naphthalen-1-ylacetyl chloride residue.

-

Dissolve the residue in tetrahydrofuran.

-

At 0°C, add aqueous ammonia to the solution.

-

Transfer the reaction mixture to room temperature and stir for 10 minutes.

-

Concentrate the solution in vacuum and purify the product by silica gel column chromatography to yield 1-naphthaleneacetamide.[4]

Synthesis of 1-Naphthaleneacetic Acid Methyl Ester (NAA-Me)

A documented method for the synthesis of NAA-Me is as follows:[7]

Procedure:

-

React alphachloromethylnaphthalene with carbon monoxide.

-

The reaction is carried out in the presence of a 24 wt-% sodium methylate solution in methanol.

-

Catalysts used are CoCl2·6H2O, manganese, and Na2S2O4.

-

The resulting product is a mixture of naphthyl-(1)-acetic acid methyl ester and a smaller amount of alpha-naphthylacetic acid, which can be separated.[7]

Signaling Pathway

Synthetic auxins like NAA and its derivatives exert their effects by co-opting the plant's natural auxin signaling pathway. The core of this pathway involves the perception of auxin by a receptor complex, leading to the degradation of transcriptional repressors and the subsequent activation of auxin-responsive genes.

The Core Auxin Signaling Cascade

The primary components of the nuclear auxin signaling pathway are:

-

TIR1/AFB F-box proteins: These are the auxin receptors.

-

Aux/IAA proteins: These are transcriptional repressors.

-

Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements in the promoters of target genes.

Mechanism of Action:

-

In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing the transcription of auxin-responsive genes.

-

When auxin is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.

-

This interaction leads to the ubiquitination of the Aux/IAA protein by the SCFTIR1/AFB E3 ubiquitin ligase complex.

-

The ubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome.

-

The degradation of the Aux/IAA repressor releases the ARF transcription factor, allowing it to activate the expression of auxin-responsive genes, which in turn leads to various physiological responses such as cell elongation and root development.

Visualizing the Auxin Signaling Pathway

The following diagram illustrates the core auxin signaling pathway.

Caption: The core nuclear auxin signaling pathway.

Experimental Workflow for Studying Auxin Activity

A typical workflow for assessing the biological activity of a synthetic auxin like NAA involves several key steps, from initial treatment to the observation of physiological effects.

Caption: A generalized experimental workflow for auxin bioassays.

Conclusion

The discovery and development of naphthalene-based synthetic auxins, including 1-Naphthaleneacetic acid, 1-Naphthaleneacetamide, and their derivatives, represent a significant milestone in agricultural science and plant biology. These compounds have provided invaluable tools for manipulating plant growth, from enhancing propagation to improving crop yields. Their stability and potent activity have made them enduring subjects of study and cornerstones of horticultural practice. Understanding their history, synthesis, and mechanism of action, as detailed in this guide, is essential for researchers and professionals seeking to leverage these powerful molecules for future innovations in plant science and beyond.

References

- 1. nbinno.com [nbinno.com]

- 2. US2166554A - 1-naphthaleneacetic acid - Google Patents [patents.google.com]

- 3. 1-Naphthaleneacetamide | C12H11NO | CID 6861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-NAPHTHALENEACETAMIDE | 86-86-2 [chemicalbook.com]

- 5. 1-Naphthaleneacetamide - Wikipedia [en.wikipedia.org]

- 6. ca.bloomtechz.com [ca.bloomtechz.com]

- 7. prepchem.com [prepchem.com]

- 8. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]

- 9. 1-Naphthaleneacetic acid synthesis - chemicalbook [chemicalbook.com]

- 10. organic chemistry - Synthesis of 1-naphthaleneacetic acid: Methods - Chemistry Stack Exchange [chemistry.stackexchange.com]

Ganetespib (InChI Key: YGGXZTQSGNFKPJ-UHFFFAOYSA-N): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganetespib (formerly STA-9090) is a potent, synthetic, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] As a non-geldanamycin, resorcinol-based compound with a distinct triazolone-containing chemical structure, it represents a second-generation Hsp90 inhibitor with a favorable safety profile compared to its predecessors.[2][3] Ganetespib competitively binds to the N-terminal ATP-binding pocket of Hsp90, disrupting its chaperone function and leading to the proteasomal degradation of a wide array of oncogenic "client" proteins.[1][2] This action simultaneously impacts multiple critical signaling pathways implicated in cancer cell proliferation, survival, angiogenesis, and metastasis, making Ganetespib a compelling agent in oncology research and development.[3][4] This document provides a comprehensive technical overview of Ganetespib, including its physicochemical properties, mechanism of action, effects on key signaling pathways, and summaries of preclinical and clinical findings, presented with detailed data and experimental context.

Physicochemical Properties

Ganetespib is characterized by the following properties:

| Property | Value | Source |

| IUPAC Name | 3-[2,4-dihydroxy-5-(propan-2-yl)phenyl]-4-(1-methyl-1H-indol-5-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one | [5] |

| InChI Key | YGGXZTQSGNFKPJ-UHFFFAOYSA-N | N/A |

| Synonyms | STA-9090, STA9090 | [5][6] |

| Molecular Formula | C₂₀H₂₀N₄O₃ | [5] |

| Molecular Weight | 364.4 g/mol | [3][5] |

| CAS Number | 888216-25-9 | [6] |

Mechanism of Action

Ganetespib exerts its anticancer effects by inhibiting Hsp90, a molecular chaperone essential for the stability and function of numerous client proteins that are often mutated or overexpressed in cancer cells.[7]

Core Mechanism:

-

Binding to Hsp90: Ganetespib binds to the ATP-binding site in the N-terminus of Hsp90.[2][7]

-

Inhibition of ATPase Activity: This binding competitively inhibits the intrinsic ATPase activity of Hsp90, which is crucial for the chaperone cycle.[2]

-

Client Protein Destabilization: The disruption of the chaperone cycle leads to the misfolding and subsequent ubiquitin-mediated proteasomal degradation of Hsp90 client proteins.[1][5]

-

Downstream Effects: The degradation of these client proteins results in the simultaneous blockade of multiple signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth and angiogenesis.[2][3][8]

A key surrogate marker for Hsp90 inhibition by Ganetespib is the upregulation of Heat Shock Protein 72 (Hsp72), which has anti-apoptotic functions.[1]

Caption: Core mechanism of Ganetespib action on Hsp90.

Affected Signaling Pathways

By targeting Hsp90, Ganetespib simultaneously disrupts a multitude of oncogenic signaling cascades. This multi-targeted approach is a key advantage, potentially overcoming resistance mechanisms that arise from single-pathway inhibition.[3]

Key Pathways Include:

-

PI3K/Akt/mTOR Pathway: Ganetespib treatment leads to the degradation of key components like Akt, suppressing downstream signaling involved in cell survival and proliferation.[2][8]

-

Ras/Raf/MEK/ERK (MAPK) Pathway: The inhibitor causes the depletion of Raf-1, leading to the inhibition of ERK1/2 phosphorylation and blocking signals for cell growth.[2][9]

-

JAK/STAT Pathway: Ganetespib effectively abrogates STAT3 signaling, which is critical for tumor cell survival and proliferation.[2][9]

-

Receptor Tyrosine Kinases (RTKs): Many RTKs are Hsp90 clients. Ganetespib destabilizes receptors such as EGFR, HER2, MET, and IGF-1R, shutting down their downstream signaling.[4][9][10] This includes activity against mutant forms, such as in non-small cell lung cancer (NSCLC) with ALK rearrangements or EGFR mutations that confer resistance to tyrosine kinase inhibitors (TKIs).[3][11]

-

HIF-1α and Angiogenesis: Ganetespib has shown antiangiogenic effects by promoting the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[6]

Caption: Overview of signaling pathways impacted by Ganetespib.

Preclinical and Clinical Data

Ganetespib has demonstrated potent anti-tumor activity across a wide range of preclinical models and has been evaluated in numerous clinical trials.

In Vitro Activity

Ganetespib exhibits potent cytotoxicity in the low nanomolar range across various hematological and solid tumor cell lines.[2][8]

| Cell Line | Cancer Type | IC₅₀ (nM) | Key Findings | Reference |

| SUM149 | Inflammatory Breast Cancer | 13 | Highly cytotoxic. | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Low nM range | Prevents expression of oncogenic signals. | [2] |

| MCF-7, T47D | Hormone Receptor+ Breast Cancer | Low nM range | Destabilizes estrogen and progesterone receptors. | [2] |

| MGC-803, SGC-7901, MKN-28 | Gastric Cancer | Dose-dependent | Induces apoptosis and G2/M cell-cycle arrest. | [2][8] |

| Various NSCLC lines | Non-Small Cell Lung Cancer | N/A | Effective irrespective of EGFR or KRAS mutational status. | [3] |

In Vivo Activity

In animal models, Ganetespib demonstrates significant tumor growth inhibition and regression. It shows favorable pharmacokinetics, accumulating in tumor tissue relative to normal tissues.[2][12]

| Model | Cancer Type | Dosing | Key Outcomes | Reference |

| NCI-H1975 Xenografts | NSCLC (EGFR mutant) | 125 mg/kg (single IV dose) | Significant depletion of EGFR in tumors at 6 and 24 hours post-treatment. | [12] |

| HCC Xenograft Model | Hepatocellular Carcinoma | N/A | Radiosensitizes HCC cells to fractionated radiation. | [2] |

| SiHa Xenograft Model | Cervix Cancer | Twice-weekly regimen | Enhances the effects of radio-thermotherapy. | [13] |

Clinical Trial Data

Ganetespib has been evaluated as both a monotherapy and in combination with other agents. It is generally well-tolerated, with the most common adverse events being manageable grade 1/2 diarrhea and fatigue.[7][14] Notably, it has not been associated with the significant liver or ocular toxicities that have limited other Hsp90 inhibitors.[14]

| Trial Phase | Cancer Type | Regimen | Key Findings & Tolerability | Reference |

| Phase I | Solid Tumors | 200 mg/m² IV weekly (3 of 4 wks) | Maximum tolerated dose established. DLTs: diarrhea, asthenia. Most common AEs: diarrhea, fatigue. | [7][14] |

| Phase II | Advanced NSCLC | 200 mg/m² IV weekly (3 of 4 wks) | Showed clinical activity, particularly in crizotinib-naïve patients with ALK-rearranged tumors (4 partial responses). | [11][15] |

| Phase II (GALAXY-I) | Advanced NSCLC (post-progression) | Ganetespib (150 mg/m²) + Docetaxel (75 mg/m²) | In patients enrolled >6 months after diagnosis, combination significantly improved OS (10.7 vs 6.4 mo) and PFS (5.4 vs 3.4 mo) vs docetaxel alone. | [14] |

| Phase II | Refractory Esophagogastric Cancer | 200 mg/m² IV on Days 1, 8, 15 (28-day cycle) | Limited single-agent activity (ORR 4%), but one durable complete response (>70 months). Manageable toxicity. | [16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments frequently cited in Ganetespib research.

In Vitro Cell Proliferation / Cytotoxicity Assay

This protocol is used to determine the IC₅₀ of Ganetespib in cancer cell lines.

-

Cell Culture: Culture cancer cells (e.g., AGS, N87) in standard medium at 37°C and 5% CO₂.[17]

-

Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of Ganetespib in culture medium. Replace the existing medium with the Ganetespib-containing medium at various concentrations (e.g., 0-50 nM).[10] Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Use a standard viability assay (e.g., MTT, CellTiter-Glo) to measure the percentage of viable cells relative to the vehicle control.

-

Data Analysis: Plot cell viability against Ganetespib concentration and use a non-linear regression model to calculate the IC₅₀ value.

Western Blotting for Protein Expression

This method is used to assess the levels of Hsp90 client proteins and downstream effectors following Ganetespib treatment.

-

Cell Lysis: Treat cells with graded concentrations of Ganetespib for a set time (e.g., 24 hours).[9] Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, PARP, GAPDH) overnight at 4°C.[9]

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. GAPDH or β-actin is used as a loading control.[9]

In Vivo Xenograft Tumor Growth Study

This protocol evaluates the anti-tumor efficacy of Ganetespib in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in PBS/Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).[18]

-

Tumor Growth: Monitor the mice until tumors reach a palpable, measurable volume (e.g., 100-150 mm³).[18]

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, Ganetespib). Administer treatment via the specified route (e.g., intravenous injection) and schedule (e.g., 150 mg/m² on days 1 and 15).[14]

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = (length × width²)/2) at regular intervals. Monitor animal body weight and overall health.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).[12]

-

Data Analysis: Plot mean tumor volume over time for each group to assess treatment efficacy.

References

- 1. Facebook [cancer.gov]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ganetespib | C20H20N4O3 | CID 135564985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor ganetespib (STA-9090) in patients with solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of the Heat Shock Protein 90 Inhibitor Ganetespib as a Sensitizer to Hyperthermia-Based Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Multicenter Phase II Study of Ganetespib Monotherapy in Patients with Genotypically Defined Advanced Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A phase 2 clinical trial of the heat shock protein 90 (HSP 90) inhibitor ganetespib in patients with refractory advanced esophagogastric cancer - ProQuest [proquest.com]

- 17. youtube.com [youtube.com]

- 18. aacrjournals.org [aacrjournals.org]

A Technical Guide to 2,5-Dimethoxy-4-chloroamphetamine (DOC)

Disclaimer: The CAS number provided in the topic, 2876-78-0, corresponds to Methyl 1-naphthaleneacetate, a plant growth regulator. However, the detailed requirements of the prompt, including the focus on signaling pathways and a target audience of drug development professionals, strongly indicate an interest in a psychoactive substance. Based on this, the following technical guide has been prepared for 2,5-Dimethoxy-4-chloroamphetamine (DOC), a compound that aligns with the specified core requirements.

This document provides an in-depth technical overview of 2,5-Dimethoxy-4-chloroamphetamine (DOC), a psychedelic phenethylamine. It is intended for researchers, scientists, and drug development professionals, offering a summary of its chemical properties, synthesis, pharmacology, and analytical methods.

Chemical and Physical Properties

DOC is a substituted amphetamine that belongs to the DOx family of psychedelic compounds. Its chemical structure is characterized by a phenyl ring with methoxy groups at the 2 and 5 positions, a chlorine atom at the 4 position, and a propane-2-amine chain at the 1 position.

| Property | Value | Reference |

| IUPAC Name | 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine | [1] |

| Synonyms | DOC, 4-Chloro-2,5-dimethoxyamphetamine | [1] |

| CAS Number | 123431-31-2 (for free base), 42203-77-0 (for hydrochloride salt) | [1] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [1] |

| Molar Mass | 229.70 g/mol | [1] |

| Appearance | Hydrochloride salt: White crystalline solid | [2] |

| Melting Point (HCl salt) | 187-188 °C or 193-194.5 °C (depending on recrystallization solvent) | [2] |

Synthesis

The synthesis of DOC was first described by Alexander Shulgin in his book "PiHKAL" (Phenethylamines I Have Known and Loved)[2][3]. The procedure involves the direct chlorination of 2,5-dimethoxyamphetamine (2,5-DMA).

Experimental Protocol: Synthesis of 2,5-Dimethoxy-4-chloroamphetamine (DOC) from 2,5-DMA (Shulgin Method) [2]

-

Preparation of 2,5-DMA free base: A solution of 6.96 g of 2,5-dimethoxyamphetamine hydrochloride (2,5-DMA) in 250 mL of water was made basic with aqueous NaOH. The free base was then extracted with three 75 mL portions of dichloromethane (CH₂Cl₂). The solvent from the pooled extracts was removed under vacuum to yield the residual free base.

-

Chlorination: The 2,5-DMA free base was dissolved in 36 g of glacial acetic acid and cooled to 0 °C with an ice bath while stirring. 3 mL of liquid chlorine was then added via a Pasteur pipette. The reaction was allowed to stir for an additional 3 hours.

-

Work-up: The reaction mixture was poured into 300 mL of water and washed with three 100 mL portions of diethyl ether (Et₂O). The aqueous phase was then made basic with NaOH and extracted with three 150 mL portions of CH₂Cl₂.

-

Salt Formation and Purification: After removing the solvent from the pooled extracts, the residue was dissolved in Et₂O and saturated with anhydrous HCl gas, leading to the formation of an oily precipitate. The ether was decanted, and the residue was mixed with 200 mL of fresh anhydrous Et₂O, which resulted in the formation of an off-white crystalline mass (2.3 g). This crude product was dissolved in 12 mL of boiling methanol and diluted with 230 mL of boiling Et₂O. The solution was filtered to yield a clear, pale amber mother liquor, from which lustrous white crystals of 2,5-dimethoxy-4-chloroamphetamine hydrochloride (DOC) precipitated. After filtering, washing with Et₂O, and air drying, 1.4 g of product was obtained.

Pharmacology and Mechanism of Action

DOC is a potent psychedelic agent that primarily exerts its effects through interaction with serotonin receptors. It is a selective agonist at the 5-HT₂ subfamily of serotonin receptors, with a particularly high affinity for the 5-HT₂ₐ receptor.

Receptor Binding Affinities of DOC

| Receptor | Affinity (Kᵢ, nM) | Reference |

| 5-HT₂ₐ | High Affinity (specific values vary across studies) | [1][4] |

| 5-HT₂ₒ | High Affinity | [1][4] |

| 5-HT₂ₑ | High Affinity | [4] |

The psychedelic effects of DOC are primarily mediated by its agonist activity at the 5-HT₂ₐ receptor[1][5]. Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events.

5-HT₂ₐ Receptor Signaling Pathway

Activation of the 5-HT₂ₐ receptor by an agonist like DOC leads to the coupling of the Gαq subunit of the G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream effectors modulate the activity of various cellular proteins, ultimately leading to changes in neuronal excitability and gene expression that are thought to underlie the psychedelic experience[6][7]. Additionally, the 5-HT₂ₐ receptor can signal through β-arrestin pathways, which may contribute to the overall pharmacological profile of the compound[8].

References

- 1. 2,5-Dimethoxy-4-chloroamphetamine - Wikipedia [en.wikipedia.org]

- 2. Erowid Online Books : "PIHKAL" - #64 DOC [erowid.org]

- 3. psychonautwiki.org [psychonautwiki.org]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex [frontiersin.org]

- 7. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Naphthalene-Based Plant Growth Regulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the molecular characteristics, experimental protocols, and biological activities of key naphthalene-based synthetic auxins. The primary focus is on 1-Naphthaleneacetic acid, methyl ester, a compound frequently utilized in agricultural and research settings for its role in plant growth regulation. Due to the potential for nomenclature ambiguity, this guide also includes pertinent information on the related compound, 1-Naphthaleneacetamide. Both compounds mimic the effects of the natural plant hormone auxin, influencing cellular division, elongation, and differentiation.

Core Compound Identification and Properties

The user query "Naphthaleneacetamide methyl-ester" is ambiguous and does not correspond to a standard chemical entity with a unique CAS number. It is highly probable that the intended compound of interest is 1-Naphthaleneacetic acid, methyl ester . For clarity and comprehensiveness, this guide presents data for both this compound and the related 1-Naphthaleneacetamide .

Physicochemical Data

The fundamental molecular and physical properties of 1-Naphthaleneacetic acid, methyl ester and 1-Naphthaleneacetamide are summarized below.

| Property | 1-Naphthaleneacetic acid, methyl ester | 1-Naphthaleneacetamide |

| Molecular Formula | C13H12O2[1] | C12H11NO |

| Molecular Weight | 200.2332 g/mol [1] | 185.22 g/mol |

| CAS Number | 2876-78-0[1] | 86-86-2 |

| Appearance | Colorless to Light yellow clear liquid | White odorless solid |

| Melting Point | Not specified | 176-184°C |

| Solubility | Soluble in organic solvents | Very slightly soluble in water and alcohol; soluble in chloroform |

| IUPAC Name | methyl 2-(naphthalen-1-yl)acetate[2] | 2-(naphthalen-1-yl)acetamide |

Biological Activity and Signaling Pathway

1-Naphthaleneacetic acid and its derivatives, including the methyl ester, are synthetic auxins that mimic the action of the primary endogenous plant auxin, indole-3-acetic acid (IAA). These compounds play a crucial role in various aspects of plant growth and development.

The molecular mechanism of auxin action is centered around the regulation of gene expression through a well-defined signaling pathway. At low auxin concentrations, Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins act as transcriptional repressors by binding to AUXIN RESPONSE FACTOR (ARF) transcription factors, thereby inhibiting the expression of auxin-responsive genes.

When auxin is present, it binds to the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptor proteins, which are part of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex[3]. This binding event promotes the interaction between TIR1/AFB and the Aux/IAA repressor proteins[4]. Consequently, the Aux/IAA proteins are polyubiquitinated and subsequently targeted for degradation by the 26S proteasome[5]. The degradation of Aux/IAA repressors liberates the ARF transcription factors, which can then bind to auxin response elements (AuxREs) in the promoters of target genes, leading to the activation or repression of their transcription and initiating a cascade of developmental responses[4][5].

Auxin Signaling Pathway Diagram

Caption: The TIR1/AFB-dependent auxin signaling pathway.

Experimental Protocols

Synthesis of 1-Naphthaleneacetic Acid, Methyl Ester

A documented method for the synthesis of 1-Naphthaleneacetic acid, methyl ester involves the reaction of α-chloromethylnaphthalene with carbon monoxide in the presence of a sodium methylate solution and a catalyst system.

Materials:

-

α-chloromethylnaphthalene (58 g)

-

24 wt-% sodium methylate solution in methanol (78 g)

-

Cobalt(II) chloride hexahydrate (CoCl2·6H2O) (12 g)

-

Manganese (6 g)

-

Sodium dithionite (Na2S2O4) (1 g)

Procedure:

-

Combine the reactants as listed above.

-

The reaction proceeds with the carbonylation of the α-chloromethylnaphthalene.

-

Following the reaction, standard processing and purification steps are undertaken to isolate the product.

-

This procedure has been reported to yield approximately 35 g (53% yield) of naphthyl-(1)-acetic acid methyl ester and 7 g (6.5% yield) of α-naphthylacetic acid as a byproduct[6].

Analytical Method for the Determination of 1-Naphthaleneacetic Acid and its Methyl Ester

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed for the simultaneous determination of these compounds in fruit and vegetable matrices.

Sample Preparation (QuEChERS):

-

Homogenize a representative sample of the fruit or vegetable.

-

Weigh a 10 g subsample into a 50 mL centrifuge tube.

-

Add 10 mL of 0.1% acetic acid in acetonitrile.

-

Vortex vigorously and sonicate for 30 minutes.

-

Add 4.0 g of anhydrous magnesium sulfate (MgSO4) and 1.0 g of sodium acetate (NaAc). Shake immediately to prevent clumping and centrifuge at 5000 rpm for 5 minutes.

-

Transfer a 5 mL aliquot of the supernatant to a clean centrifuge tube containing 50 mg of primary secondary amine (PSA) sorbent and 150 mg of MgSO4 for dispersive solid-phase extraction (dSPE) cleanup.

-

Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.

-

Filter the final extract through a 0.22 µm membrane prior to LC-MS/MS analysis[7].

LC-MS/MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is recommended as ionization efficiency varies between the target analytes. 1-Naphthylacetic methyl ester is effectively ionized in positive mode, while 1-naphthylacetic acid shows better response in negative mode[7].

-

Calibration: Prepare calibration curves in the range of 5.0 to 200.0 µg/L. Good linearity (correlation coefficients >0.990) is typically achieved[7].

-

Performance: This method has demonstrated recoveries in the range of 81-113% with relative standard deviations (RSDs) below 15% in various fruit and vegetable matrices. Limits of detection (LODs) and quantification (LOQs) are typically in the low µg/kg range[7].

Experimental Workflow Diagram

Caption: A generalized workflow for the analysis of naphthalene-based auxins.

References

- 1. 1-Naphthaleneacetic acid, methyl ester [webbook.nist.gov]

- 2. Methyl 1-Naphthaleneacetate | LGC Standards [lgcstandards.com]

- 3. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]

- 4. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. prepchem.com [prepchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

Naphthaleneacetamide Methyl-Ester: A Synthetic Auxin Analog for Research and Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Naphthaleneacetamide methyl-ester (NAMe) is a synthetic analog of the natural plant hormone auxin. Due to its structural similarity to endogenous auxins like indole-3-acetic acid (IAA), NAMe is hypothesized to exhibit auxin-like biological activity, making it a molecule of interest for research in plant physiology, agriculture, and as a potential tool in drug development. Synthetic auxins, as a class, are known for their greater stability in planta compared to IAA[1]. This guide provides a comprehensive overview of the core characteristics of NAMe, including its synthesis, proposed mechanism of action, and detailed protocols for its study. While direct experimental data for NAMe is limited, this document extrapolates from closely related and well-studied synthetic auxins, such as 1-naphthaleneacetic acid (NAA) and 1-naphthaleneacetamide (NAD), to provide a robust theoretical framework and practical guidance for researchers.

Chemical Structure and Properties

Naphthaleneacetamide methyl-ester is a derivative of naphthaleneacetic acid, featuring a methyl ester group and an acetamide moiety. Its chemical structure is foundational to its proposed biological activity, allowing it to be recognized by auxin receptors.

Table 1: Chemical and Physical Properties of Naphthaleneacetamide Methyl-Ester (Predicted)

| Property | Value |

| Molecular Formula | C13H13NO2 |

| Molecular Weight | 215.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in water |

| Stability | Expected to be more stable than IAA in solution and in biological systems |

Proposed Synthesis

Proposed Synthetic Pathway

Caption: Proposed synthesis of Naphthaleneacetamide Methyl-ester.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize Naphthaleneacetamide methyl-ester from 1-naphthaleneacetic acid.

Materials:

-

1-Naphthaleneacetic acid (NAA)

-

Thionyl chloride (SOCl2)

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Ammonia (gas or concentrated aqueous solution)

-

Sodium bicarbonate (NaHCO3) solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flasks

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Synthesis of 1-Naphthaleneacetyl Chloride:

-

In a fume hood, dissolve 1-naphthaleneacetic acid in an excess of thionyl chloride.

-

Gently reflux the mixture for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO2).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 1-naphthaleneacetyl chloride is obtained as a dark oil.

-

-

Synthesis of 1-Naphthaleneacetic Acid Methyl Ester:

-

Carefully add anhydrous methanol dropwise to the cooled 1-naphthaleneacetyl chloride with stirring. The reaction is exothermic.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the ether layer with a saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent using a rotary evaporator to obtain the crude methyl ester.

-

-

Synthesis of Naphthaleneacetamide Methyl-ester (Hypothetical):

-

Dissolve the crude 1-naphthaleneacetic acid methyl ester in a suitable anhydrous solvent (e.g., THF).

-

Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with cooling.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Naphthaleneacetamide methyl-ester.

-

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Biological Activity and Mechanism of Action

As a synthetic auxin analog, Naphthaleneacetamide methyl-ester is expected to mimic the physiological effects of IAA by interacting with the auxin signaling pathway.

Proposed Signaling Pathway